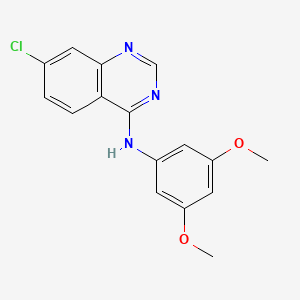

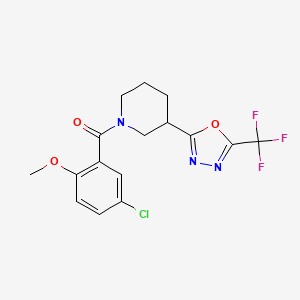

7-氯-N-(3,5-二甲氧基苯基)喹唑啉-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Chloro-N-(3,5-dimethoxyphenyl)quinazolin-4-amine, also known as 7-CPDQ, is a synthetic quinazoline-based compound that has been studied for its potential therapeutic applications. It is a small molecule that has been widely studied in laboratory experiments and has been found to have a wide range of biochemical and physiological effects. In

科学研究应用

Anticancer Properties

7-chloro-N-(3,5-dimethoxyphenyl)quinazolin-4-amine exhibits promising anticancer potential. Researchers have investigated its effects on tumor cell lines, and it has shown activity against certain cancer types. Mechanistic studies suggest that it induces apoptosis (programmed cell death) and inhibits cell proliferation. Further research is needed to explore its specific targets and potential clinical applications .

Kinase Inhibition

This compound belongs to the quinazoline family, which often interacts with kinases. Kinase inhibitors play a crucial role in cancer therapy, as they can disrupt aberrant signaling pathways. Investigating the kinase inhibition profile of 7-chloro-N-(3,5-dimethoxyphenyl)quinazolin-4-amine could reveal novel therapeutic targets .

Neuroprotective Effects

Quinazoline derivatives have been studied for their neuroprotective properties. This compound may modulate neuronal function, potentially impacting neurodegenerative diseases. Researchers have explored its effects on neurotransmitter systems and neuroinflammation .

Antimicrobial Activity

Quinazolinones, including this compound, have been evaluated for antimicrobial efficacy. In vitro and in vivo studies could reveal its potential as an antimicrobial agent against bacteria, fungi, or parasites .

Allylation and Benzylation Catalyst

Interestingly, this compound can catalyze allylation reactions of carbonyl compounds and participate in benzylation reactions. Such catalytic properties are valuable in synthetic chemistry and organic transformations .

作用机制

Target of Action

Quinazolinone derivatives, a class to which this compound belongs, have been reported to exhibit broad-spectrum antimicrobial activity . They have been found to inhibit biofilm formation in Pseudomonas aeruginosa, a bacterium regulated by the quorum sensing system .

Mode of Action

For instance, some quinazolinone derivatives have been found to inhibit biofilm formation in Pseudomonas aeruginosa at sub-minimum inhibitory concentrations (sub-MICs) . They decrease cell surface hydrophobicity, compromising bacterial cells adhesion, and curtail the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .

Biochemical Pathways

For instance, they have been found to impede Pseudomonas cells’ twitching motility, a trait that augments the cells’ pathogenicity and invasion potential .

Pharmacokinetics

It’s important to note that the substituent at the phenyl ring attached to the amide nitrogen is essential for the anti-proliferative activity of quinazolinone derivatives .

Result of Action

For instance, they have been found to inhibit biofilm formation in Pseudomonas aeruginosa and decrease other virulence factors at low concentrations without affecting bacterial growth .

属性

IUPAC Name |

7-chloro-N-(3,5-dimethoxyphenyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O2/c1-21-12-6-11(7-13(8-12)22-2)20-16-14-4-3-10(17)5-15(14)18-9-19-16/h3-9H,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDFWBGQAAMFCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC2=NC=NC3=C2C=CC(=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2769164.png)

![(2S)-2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}-3-phenylpropanoic acid](/img/structure/B2769167.png)

![dimethyl 5-(4-fluorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2769169.png)

![1-Ethyl-1,7-diazaspiro[3.5]nonane](/img/structure/B2769171.png)

![(5-Methylisoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2769176.png)

![Methyl 2-(3,4,7,9-tetramethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl)acetate](/img/structure/B2769177.png)

![3-(2-Aminoethyl)-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2769178.png)

![4-Amino-2-(4-chloroanilino)-5-[(3-chloro-2-thienyl)carbonyl]-3-thiophenecarbonitrile](/img/structure/B2769179.png)

![1-(3,4-dichlorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2769180.png)